N-ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride
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Overview
Description
N-ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride is a chemical compound with the molecular formula C11H14FN3·2HCl It is known for its unique structure, which includes a benzimidazole ring substituted with a fluorine atom and an ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride typically involves the following steps:
Formation of the Benzimidazole Ring: The initial step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzimidazole core.
Fluorination: The benzimidazole ring is then fluorinated using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Alkylation: The fluorinated benzimidazole is subsequently alkylated with ethylamine in the presence of a base like sodium hydride (NaH) to introduce the ethylamine group.
Formation of the Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt, which enhances its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom on the benzimidazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents in acidic or basic media.
Reduction: LiAlH4, NaBH4, and other reducing agents in solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the fluorine position.
Scientific Research Applications
N-ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the fluorine atom.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-N-[2-(benzimidazol-2-yl)ethyl]amine dihydrochloride: Lacks the fluorine atom, which may result in different biological activity and binding properties.
N-methyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride: Similar structure but with a methyl group instead of an ethyl group, potentially affecting its reactivity and applications.
Uniqueness
N-ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride is unique due to the presence of both the fluorine atom and the ethylamine group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-ethyl-2-(6-fluoro-1H-benzimidazol-2-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3.2ClH/c1-2-13-6-5-11-14-9-4-3-8(12)7-10(9)15-11;;/h3-4,7,13H,2,5-6H2,1H3,(H,14,15);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZRLBKMCNPERB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1=NC2=C(N1)C=C(C=C2)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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